molecular formula C21H25N3O6S B2902812 Methyl (4-((4-((3-methoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 304693-09-2

Methyl (4-((4-((3-methoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2902812
CAS No.: 304693-09-2
M. Wt: 447.51
InChI Key: LGQMDTVCYGIPGF-UHFFFAOYSA-N
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Description

Methyl (4-((4-((3-methoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic organic compound characterized by three key structural motifs:

  • Carbamate group: The methyl carbamate moiety (-O(CO)NHCH₃) at the terminal phenyl ring.
  • Sulfonamide linker: A sulfonyl (-SO₂-) group connecting the central phenyl ring to a piperidine scaffold.
  • 3-Methoxyphenyl carbamoyl substitution: A 3-methoxy-substituted phenyl group attached via a carbamoyl (-NHCO-) linkage to the piperidine nitrogen.

Properties

IUPAC Name

methyl N-[4-[4-[(3-methoxyphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-29-18-5-3-4-17(14-18)22-20(25)15-10-12-24(13-11-15)31(27,28)19-8-6-16(7-9-19)23-21(26)30-2/h3-9,14-15H,10-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQMDTVCYGIPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamate-Containing Compounds

Carbamates are widely used in agrochemicals and pharmaceuticals due to their enzyme-inhibiting properties. Key comparisons include:

Table 1: Carbamate-Based Compounds
Compound Name Key Functional Groups Target/Application References
Target Compound Piperidine sulfonamide, 3-methoxyphenyl Hypothetical enzyme inhibition -
Asulam (Methyl ((4-aminophenyl)sulfonyl)carbamate) Sulfonamide, carbamate Herbicide (inhibits folate synthesis)
Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) Benzimidazole, carbamate Fungicide (microtubule disruption)
Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate) Benzimidazole, carbamate Fungicide

Key Differences :

  • The target compound’s piperidine sulfonamide and 3-methoxyphenyl groups distinguish it from simpler carbamates like asulam or benomyl. These substituents may enhance target specificity or alter pharmacokinetics compared to agrochemical carbamates.

Sulfonamide-Linked Compounds

Sulfonamide groups are common in medicinal compounds, particularly for their role in enzyme inhibition.

Table 2: Sulfonamide-Containing Compounds
Compound Name Key Functional Groups Target/Application References
Target Compound Piperidine sulfonamide, carbamate Unknown -
N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide Pyridine sulfonamide, phenyl carbamoyl Research compound (synthesis described)
Q203 (6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide) Piperidine, trifluoromethoxy phenyl Anti-tuberculosis (F-ATP synthase inhibition)

Key Differences :

  • The target compound’s piperidine sulfonamide contrasts with Q203’s piperidine-linked imidazopyridine scaffold. Q203’s trifluoromethoxy group enhances lipophilicity, whereas the target’s 3-methoxyphenyl may improve solubility .
  • Compared to the pyridine sulfonamide in , the target’s phenyl-carbamoyl-piperidine core may confer distinct binding interactions.

Piperidine Derivatives

Piperidine rings are common in bioactive molecules, influencing conformational stability and target binding.

Table 3: Piperidine-Containing Compounds
Compound Name Key Functional Groups Target/Application References
Target Compound Piperidine sulfonamide, carbamate Unknown -
Cyclaniliprole (Methyl 2-[3,5-dibromo-2-({[3-bromo-1-(3-chlorpyridin-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)benzoyl]-1,2-dimethylhydrazine-carboxylate) Pyrazole, bromophenyl Insecticide (ryanodine receptor modulator)
Fluralaner Isoxazoline, trifluoromethyl Acaricide (GABA receptor antagonist)

Key Differences :

  • The target compound lacks halogenated substituents (e.g., bromine, chlorine) common in pesticides like cyclaniliprole, which may reduce environmental persistence .

Research Findings and Implications

  • Structural Insights : The 3-methoxyphenyl group may enhance binding to aromatic residues in enzyme active sites, similar to Q203’s trifluoromethoxy group .
  • Synthetic Feasibility : The synthesis route described in (using isocyanate coupling) could be adapted for the target compound, with modifications for the methoxy substituent .
  • Computational Predictions : Tools like AutoDock Vina () could model the target’s binding affinity to hypothetical targets, such as ATP-binding enzymes or sulfotransferases .

Q & A

Basic: What are the key synthetic strategies for preparing Methyl (4-((4-((3-methoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate?

The synthesis typically involves multi-step reactions:

Piperidine core functionalization : Introduction of the 3-methoxyphenyl carbamoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Sulfonylation : Reaction of the piperidine intermediate with 4-nitrobenzenesulfonyl chloride, followed by reduction to the amine .

Carbamate formation : Reaction of the sulfonamide intermediate with methyl chloroformate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
Critical parameters :

  • Moisture control during carbamate formation to prevent hydrolysis.
  • Use of chromatography (e.g., silica gel with petroleum ether/ethyl acetate) for purification .

Advanced: How can conflicting bioactivity data for this compound be resolved in kinase inhibition assays?

Discrepancies in IC50 values often arise from:

  • Assay conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) or buffer pH (4.6–7.4) .
  • Kinase isoform selectivity : Off-target effects on structurally similar kinases (e.g., PI3K vs. mTOR) require orthogonal assays like thermal shift or SPR .
    Methodological recommendations :
  • Validate results using in-cell assays (e.g., NanoBRET) to account for cellular permeability .
  • Cross-reference with structural analogs (Table 1) to identify SAR trends .
Analog Modification IC50 (nM) Kinase Target
Compound APiperidine → Pyrrolidine120 ± 15PI3Kα
Compound BMethoxy → Chloro45 ± 6mTOR
Table 1: Structural analogs and kinase inhibition data .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

  • HPLC : Use a C18 column with mobile phase methanol/sodium acetate buffer (pH 4.6, 65:35) for retention time consistency .
  • NMR : Key signals include:
    • δ 3.8–4.1 ppm (methoxy protons).
    • δ 7.2–7.9 ppm (aromatic protons from phenylcarbamoyl) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 462.1234 (calculated for C22H24N3O6S) .
    Stability testing : Monitor hydrolysis in PBS (pH 7.4) at 37°C over 72 hours using UV-Vis at 254 nm .

Advanced: How can computational modeling predict this compound’s binding affinity to carbonic anhydrase IX?

Docking studies : Use AutoDock Vina with the crystal structure of CA IX (PDB: 3IAI). Focus on interactions with Zn²+ in the active site .

MD simulations : Run 100 ns trajectories in GROMACS to assess stability of sulfonamide-Zn²+ coordination .

Free energy calculations : Apply MM-PBSA to compare binding energies of methoxy vs. hydroxy substituents .
Key findings :

  • The 3-methoxyphenyl group enhances hydrophobic interactions with Val-121 and Phe-131 .

Basic: What are the recommended storage conditions to prevent degradation?

  • Temperature : –20°C in amber vials to avoid light-induced carbamate hydrolysis .
  • Solubility : Store as a lyophilized powder; reconstitute in DMSO (10 mM stock) with ≤0.1% H2O .
  • Stability : Monitor via monthly HPLC checks for degradation peaks (retention time shifts >5% indicate instability) .

Advanced: How does the sulfonyl group influence metabolic stability in hepatic microsome assays?

  • Oxidative metabolism : The sulfonyl group reduces CYP3A4-mediated oxidation compared to sulfonamide analogs (t1/2 = 45 vs. 28 min) .
  • Glucuronidation : The 3-methoxy group undergoes rapid Phase II metabolism; use UGT1A1 inhibitors (e.g., diclofenac) to confirm .
    Experimental design :
  • Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM) for 60 minutes.
  • Quench with acetonitrile and analyze via LC-MS/MS .

Basic: What in vitro assays are suitable for initial cytotoxicity screening?

  • Cell lines : Use HepG2 (liver) and HEK293 (kidney) for broad toxicity profiling .
  • MTT assay : Incubate cells with 1–100 µM compound for 48 hours; IC50 > 50 µM indicates low cytotoxicity .
  • Controls : Include cisplatin (positive control) and DMSO (vehicle control) .

Advanced: How to resolve discrepancies in LogP values reported by different studies?

Conflicting LogP data (e.g., 2.1 vs. 2.8) arise from:

  • Measurement methods : Shake-flask (experimental) vs. computational (e.g., XLogP3) .
  • pH dependence : Ionization of the carbamate group at pH < 5 alters partitioning .
    Resolution :
  • Standardize measurements using reversed-phase HPLC (C18 column, isocratic methanol/water) .
  • Compare with structurally similar compounds (Table 2).
Compound LogP (exp) LogP (calc)
Target2.5 ± 0.22.7
Analog C3.1 ± 0.32.9
Table 2: Experimental vs. calculated LogP values .

Basic: What safety precautions are required when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood during weighing and dissolution .
  • Waste disposal : Collect in halogenated solvent containers for incineration .

Advanced: How to design a SAR study targeting the piperidine-carbamoyl moiety?

Variations : Synthesize analogs with:

  • Alternative aryl groups (e.g., 4-fluorophenyl, 2-naphthyl).
  • Piperidine ring substitutions (e.g., 4-methyl, 3-ethyl) .

Assays :

  • Measure binding affinity via SPR (e.g., Biacore) against the target protein.
  • Assess metabolic stability in microsomes .

Data analysis : Use PCA to cluster analogs by activity and physicochemical properties .

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